Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)-
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Overview
Description
Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- is a complex organic compound with a unique structure that includes a benzenamine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- typically involves multiple steps. The process begins with the preparation of the benzenamine core, followed by the introduction of the N,N-bis(2-methylpropyl) groups. The final step involves the azo coupling reaction with the 1,3,4-thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azo group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzenamine ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction can produce amines.
Scientific Research Applications
Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- exerts its effects involves interactions with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various enzymes and receptors. The sulfonyl group enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but with different alkyl groups.
Benzenamine, N,N-diethyl-: Another analog with ethyl groups instead of methylpropyl groups.
Benzenamine, N,N-dipropyl-: Contains propyl groups, offering different chemical properties.
Uniqueness
Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications not seen in its analogs. The presence of the 1,3,4-thiadiazole and sulfonyl groups distinguishes it from other benzenamine derivatives, providing unique properties such as enhanced stability and solubility.
Properties
CAS No. |
163961-34-0 |
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Molecular Formula |
C20H31N5O2S2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-4-[[5-(2-methylpropylsulfonyl)-1,3,4-thiadiazol-2-yl]diazenyl]aniline |
InChI |
InChI=1S/C20H31N5O2S2/c1-14(2)11-25(12-15(3)4)18-9-7-17(8-10-18)21-22-19-23-24-20(28-19)29(26,27)13-16(5)6/h7-10,14-16H,11-13H2,1-6H3 |
InChI Key |
BZRWOVKCTOFFIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC=C(C=C1)N=NC2=NN=C(S2)S(=O)(=O)CC(C)C |
Origin of Product |
United States |
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